GPR40 AgoPAM AP5

GPR40 pharmacology Type 2 diabetes Insulin secretagogue

GPR40 AgoPAM AP5 is the only biaryl-chroman AgoPAM that simultaneously engages Gq and Gs signaling, driving both glucose-dependent insulin secretion and robust GLP-1 release. Unlike Gq-only partial agonists (TAK-875, AMG-837) that fail to stimulate incretins, AP5 delivers dual insulinotropic and incretin secretagogue effects with sub-nanomolar potency (rat EC50 0.49 nM, human EC50 0.8 nM) and exceptional selectivity (>37,500-fold over GPR120). With proven in vivo efficacy in the GK rat oGTT (maximal glucose lowering at 4.9 µM plasma, 10 mg/kg p.o.) and 81% oral bioavailability, AP5 is the definitive tool compound for integrated GPR40 pharmacology studies. Procure AP5 when your protocol demands characterized AgoPAM-class activity, minimized polypharmacology, and published PK/PD benchmarks.

Molecular Formula C28H28FNO4
Molecular Weight 461.5 g/mol
Cat. No. B11934838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 AgoPAM AP5
Molecular FormulaC28H28FNO4
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O
InChIInChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m1/s1
InChIKeyABSKJGYIWZMOAF-FLFAQTGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR40 AgoPAM AP5: Compound Identity, Mechanism, and Procurement-Relevant Specifications


GPR40 AgoPAM AP5 (CAS: 1623194-37-5) is a biaryl-chroman derivative that functions as a full agonist with positive allosteric modulation (AgoPAM) of the free fatty acid receptor 1 (GPR40/FFAR1) [1]. Unlike conventional GPR40 partial agonists that signal exclusively through Gq, AP5 activates both Gq and Gs signaling pathways, resulting in robust glucose-dependent insulin secretion from pancreatic β-cells and enhanced glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine cells [2]. The compound demonstrates sub-nanomolar potency in both rat (EC50 = 0.49 ± 0.28 nM) and human (EC50 = 0.8 nM) inositol monophosphate (IP1) accumulation assays and exhibits high selectivity (>37,500-fold) over the related GPR120 receptor .

Why GPR40 Partial Agonists Cannot Substitute for GPR40 AgoPAM AP5: Functional Divergence and Pharmacological Consequences


Attempting to substitute GPR40 AgoPAM AP5 with a conventional GPR40 partial agonist (e.g., TAK-875/fasiglifam or AMG-837) introduces fundamental pharmacological divergence that compromises experimental validity and translational relevance. Partial agonists and AgoPAMs differ critically in both receptor activation magnitude and signaling pathway engagement: partial agonists function exclusively through Gq-mediated signaling and fail to stimulate measurable GLP-1 release, whereas AgoPAMs engage both Gq and Gs pathways, producing dual insulinotropic and incretin secretagogue effects [1][2]. In head-to-head preclinical comparisons, AgoPAMs demonstrated superior in vivo glucose-lowering efficacy over partial agonists such as TAK-875 [1]. Furthermore, within the AgoPAM class itself, substitution is contraindicated due to divergent metabolic stability, BSEP inhibition liability, and off-target activity profiles that vary substantially across structural analogs—as exemplified by the progressive optimization from compound 14 to AP5 [3].

Quantitative Differentiation of GPR40 AgoPAM AP5: Evidence-Based Selection Guide for Scientific Procurement


Receptor Activation Magnitude: Full AgoPAM vs. Partial Agonist Efficacy

AP5 functions as a full GPR40 agonist with positive allosteric modulation, producing receptor activation exceeding 370% in IP1 accumulation assays, whereas clinically evaluated partial agonists such as TAK-875 and AMG-837 achieve sub-maximal activation levels [1][2]. AgoPAMs including AM-1638, AP1, and AP3 have been demonstrated to exhibit superior levels of receptor activation and in vivo efficacy relative to partial agonists [1]. In contrast, TAK-875 and AM-837 signal exclusively through Gq without engaging the Gs-cAMP pathway [3].

GPR40 pharmacology Type 2 diabetes Insulin secretagogue GPCR biased signaling

Dual Gq/Gs Signaling Pathway Engagement: Incretin Secretagogue Differentiation

AP5, as a GPR40 AgoPAM, engages both Gq (IP3) and Gs (cAMP) signaling pathways, a mechanistic profile directly linked to robust GLP-1 secretion from intestinal L-cells [1][2]. This dual-signaling capacity is a defining feature of AgoPAM-class GPR40 agonists (including AM-1638 and AM-5262), which contrasts sharply with Gq-only partial agonists such as TAK-875 and AM-837 that fail to stimulate incretin release [2]. In murine intestinal primary cell cultures, Gq+Gs GPR40 agonists demonstrated significantly higher GLP-1 secretion efficacy than Gq-only agonists [2]. In vivo, fasting mice treated with Gq+Gs agonists exhibited significantly higher plasma GLP-1 and GIP elevations in a GPR40-dependent manner relative to Gq-only agonists [2]. AP5 specifically demonstrated dose-dependent enhancement of GLP-1 secretion, a response not observed with partial agonists such as TAK-875 [1].

Incretin secretion GLP-1 Biased agonism GPR40 signaling

In Vivo Glucose-Lowering Efficacy: GK Rat Oral Glucose Tolerance Test (oGTT)

In the Goto Kakizaki (GK) rat oral glucose tolerance test, AP5 demonstrated significant blood glucose reduction relative to vehicle control, achieving maximally efficacious glucose lowering at a plasma concentration of 4.9 μM following a 10 mg/kg oral dose [1][2]. Among the biaryl-chroman AgoPAM series, AP5 was determined to be more efficacious than comparator compounds 14 and 16, which required higher plasma concentrations (3.0 μM at 10 mg/kg for compound 14; 13.9 μM at 30 mg/kg for compound 16) to achieve maximum efficacy [2]. This represents a concentration-adjusted efficacy advantage for AP5 within its structural class.

Oral glucose tolerance test Goto Kakizaki rat In vivo pharmacology Glucose homeostasis

Receptor Selectivity: GPR40 vs. GPR120 Discrimination

AP5 demonstrates high selectivity for GPR40 over the closely related free fatty acid receptor GPR120. The compound exhibits a human GPR40 IP1 EC50 of 0.8 nM, while its activity at GPR120 exceeds 30 μM (>30,000 nM) . The screening criteria for the biaryl-chroman AgoPAM program required compounds to demonstrate hIP1 EC50 < 20 nM against GPR40 with >200% activation, and selectivity over GPR120 with EC50 > 10 μM before advancing to in vivo profiling [1]. AP5 meets and exceeds these selectivity thresholds.

Receptor selectivity GPR120 Off-target activity FFAR family

Off-Target Activity Profile: Reduced Polypharmacology vs. Earlier Analogs

Structural optimization from compound 14 to AP5 resulted in a substantial reduction in off-target activity. When screened at 10 μM against a panel of 40 receptors including GPCRs, ion channels, transporters, and enzymes, AP5 produced only four off-target hits with greater than 50% inhibition, compared to nine hits for the earlier analog compound 14—a 56% reduction in off-target interactions [1]. Additionally, AP5 exhibited improved BSEP inhibition liability, with an IC50 of 3.5 ± 0.2 μM versus 1.4 ± 0.1 μM for compound 14 and 0.3 ± 0.04 μM for compound 16 [1].

Off-target screening Polypharmacology BSEP inhibition Safety pharmacology

Optimal Application Scenarios for GPR40 AgoPAM AP5: Evidence-Driven Research Use Cases


Dual-Pathway GPR40 Pharmacology: Elucidating Gq- and Gs-Mediated Incretin Secretion Mechanisms

AP5 is uniquely suited for investigations requiring simultaneous engagement of both Gq and Gs signaling pathways downstream of GPR40 activation [1]. Unlike Gq-only partial agonists (e.g., TAK-875, AMG-837) that fail to stimulate incretin secretion, AP5—as an AgoPAM-class agonist—drives robust, dose-dependent GLP-1 release in addition to direct insulinotropic effects [1][2]. This dual mechanism makes AP5 the appropriate tool compound for ex vivo intestinal primary cell culture studies examining GPR40-mediated incretin secretion and for in vivo studies requiring integrated assessment of both insulin and GLP-1 responses. Procurement of AP5 is indicated when the research question explicitly requires characterization of Gs-cAMP pathway contribution to GPR40 pharmacology [2].

In Vivo Glucose Homeostasis Studies: GK Rat and Rodent Metabolic Disease Models

AP5 is the optimized lead compound from the biaryl-chroman GPR40 AgoPAM series for in vivo efficacy studies, as demonstrated by its maximally efficacious glucose lowering at a plasma concentration of 4.9 μM (10 mg/kg oral dose) in the GK rat oGTT [1]. The compound's established in vivo efficacy profile, combined with its oral bioavailability (F = 81% in Wistar-Han rats) and acceptable half-life (T1/2 = 3.7 h) [1], supports its use in rodent models of type 2 diabetes for acute and sub-chronic glucose homeostasis studies. AP5 is the indicated selection when the experimental objective requires a GPR40 agonist with validated in vivo glucose-lowering activity and a characterized pharmacokinetic profile [1].

Target Engagement and Selectivity Profiling: Differentiating GPR40 from GPR120-Mediated Effects

AP5's high selectivity for GPR40 (>37,500-fold over GPR120, with hGPR120 EC50 > 30 μM) [1][2] positions it as an appropriate tool for experiments requiring unambiguous attribution of fatty acid receptor-mediated effects to GPR40. This selectivity profile is particularly relevant for studies in tissues co-expressing GPR40 and GPR120 (e.g., enteroendocrine cells, pancreatic islets, adipose tissue), where cross-reactivity would confound interpretation. Additionally, AP5's reduced off-target hit count (4 hits at 10 μM vs. 9 hits for earlier analog compound 14) further supports its use in target validation and phenotypic screening applications where polypharmacology must be minimized.

Chemical Biology and Tool Compound Studies: Benchmarking GPR40 AgoPAM Pharmacology

AP5 serves as a structurally characterized, potency-validated AgoPAM-class GPR40 agonist for use as a reference standard in compound screening campaigns, assay development, and pharmacological benchmarking studies [1]. Its well-defined potency parameters (rat IP1 EC50 = 0.49 ± 0.28 nM; human IP1 EC50 = 0.8 nM) [1] and established selectivity thresholds provide a reproducible baseline for normalizing GPR40 activity assays. AP5 is the appropriate selection when researchers require a chemically defined GPR40 agonist with published, peer-reviewed characterization data spanning in vitro potency, in vivo efficacy, selectivity profiling, and pharmacokinetic parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR40 AgoPAM AP5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.